![molecular formula C23H18FNO2 B4196741 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone](/img/structure/B4196741.png)
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone
Descripción general
Descripción
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone, also known as FKI-1, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Mecanismo De Acción
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone works by inhibiting the activity of a protein called polo-like kinase 1 (PLK1). PLK1 is involved in several cellular processes, including cell division and DNA replication. Inhibition of PLK1 activity by this compound leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest in the G2/M phase, inhibits DNA replication, and promotes apoptosis. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone is its specificity for PLK1 inhibition, which reduces the likelihood of off-target effects. Additionally, this compound has been shown to have low toxicity in normal cells. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in in vivo experiments.
Direcciones Futuras
There are several future directions for research on 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone. One potential application is in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, this compound could be used in combination with other PLK1 inhibitors to enhance its efficacy. Further research is also needed to optimize the formulation of this compound for in vivo use and to determine its potential for clinical use in cancer treatment.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for use in cancer treatment. Its specificity for PLK1 inhibition and low toxicity in normal cells make it an attractive candidate for further research. With continued investigation, this compound could become an important tool in the fight against cancer.
Aplicaciones Científicas De Investigación
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
Propiedades
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]indol-3-yl]-2-phenoxyethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO2/c24-18-12-10-17(11-13-18)14-25-15-21(20-8-4-5-9-22(20)25)23(26)16-27-19-6-2-1-3-7-19/h1-13,15H,14,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJVIGPZONHFFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.